molecular formula C13H18BFO2 B1404548 2-(3-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1310048-95-3

2-(3-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1404548
M. Wt: 236.09 g/mol
InChI Key: LIQLVQAWDJTUIM-UHFFFAOYSA-N
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Description

The compound “2-(3-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two hydrocarbon groups. They are known for their versatility in various chemical reactions, particularly in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-(3-Fluorobenzyloxy)phenylboronic acid”, has been reported . It contains a boron atom bonded to an oxygen atom and a phenyl group. The phenyl group is further substituted with a fluorobenzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-(3-Fluorobenzyloxy)phenylboronic acid”, have been reported. It is a solid with a melting point of 109-113 °C .

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Structural Analysis : The compound has been synthesized and characterized using spectroscopic methods (FT-IR, NMR) and X-ray diffraction. DFT calculations have been performed to compare with X-ray diffraction results, indicating consistent molecular structures (Wu, Chen, Chen, & Zhou, 2021).

Biological Studies

  • Lipogenic Inhibitors : A library of derivatives including this compound was synthesized, and some derivatives showed inhibitory effects on lipogenic gene expression in mammalian hepatocytes, suggesting potential for lipid-lowering drug development (Das, Zhao, Tang, & Yang, 2011).

Material Science Applications

  • Synthesis of Boron Capped Polyenes : The compound has been used in the synthesis of boron-containing polyenes, which are potential intermediates for new materials in LCD technology. Biological testing for neurodegenerative diseases is underway (Das, Mahalingam, Das, Hosmane, & Evans, 2015).

Chemical Analysis and Structural Studies

  • Crystal and Molecular Structure : The compound's crystal and molecular structure has been extensively studied, providing insights into its chemical properties and potential applications in various fields, such as organometallic chemistry and material science (Spencer et al., 2002).

Polymeric and Electronic Materials

  • Polymer Synthesis : It has been used in the synthesis of polymers like poly(3-hexylthiophene) via Suzuki-Miyaura coupling polymerization, demonstrating its utility in creating materials with specific electronic properties (Yokozawa, Suzuki, Nojima, Ohta, & Yokoyama, 2011).

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BFO2/c1-12(2)13(3,4)17-14(16-12)9-10-6-5-7-11(15)8-10/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQLVQAWDJTUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1310048-95-3
Record name 2-(3-fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(3-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Citations

For This Compound
1
Citations
L Mao - 2018 - opus.bibliothek.uni-wuerzburg.de
Organoboron compounds, such as benzyl-, allyl-, allenyl-, vinyl-, and 2-boryl allyl-boronates, have been synthesized via metal-catalyzed borylations of sp3 CO and CH bonds. Thus, Cu-…
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de

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